molecular formula C15H17ClO2 B1464033 2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1275293-28-1

2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B1464033
CAS No.: 1275293-28-1
M. Wt: 264.74 g/mol
InChI Key: YQJWERNTXSCVRQ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a synthetic chemical building block of high interest in medicinal chemistry and pharmacology research. This compound features a bicyclo[2.2.1]heptane (norbornane) scaffold, a structure known for its rigidity and potential to confer specificity in biological interactions . The core norbornane structure is present in compounds investigated for various biological activities . The molecule is further functionalized with a 4-chlorobenzyl group at the 2-position, which may enhance its binding affinity to hydrophobic pockets in protein targets, a strategy often employed in ligand design . The carboxylic acid moiety provides a versatile handle for further synthetic derivatization, such as the formation of amide linkages, which are critical in the development of pharmacologically active molecules . Research into structurally similar bicyclo[2.2.1]heptane derivatives has shown that the amide functional group derived from the carboxylic acid can be critical for high-affinity binding to biological targets, such as the cannabinoid CB2 receptor . Other analogs have been studied for their potential genotoxic effects, underscoring the importance of the norbornane core in toxicological research . This combination of a constrained bicyclic framework and diverse functional groups makes this chemical a valuable reagent for developing novel enzyme inhibitors, receptor probes, and other bioactive compounds. It is supplied as a high-purity solid for use in research laboratories. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO2/c16-13-5-2-10(3-6-13)8-15(14(17)18)9-11-1-4-12(15)7-11/h2-3,5-6,11-12H,1,4,7-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJWERNTXSCVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CC3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1275293-28-1
Record name 2-[(4-chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid
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Preparation Methods

Formation of the Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane skeleton is commonly synthesized via a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile such as substituted alkenes or alkynes. This reaction is stereoselective and provides the norbornane structure essential for the target compound.

Step Reaction Type Reagents/Conditions Outcome
1 Diels-Alder cycloaddition Cyclopentadiene + substituted alkene (e.g., 4-chlorobenzyl-substituted alkene) Formation of bicyclo[2.2.1]heptene intermediate

This step is crucial for establishing the bicyclic framework with the correct stereochemistry.

Installation of the Carboxylic Acid Group

The carboxylic acid function at the 2-position is often introduced via:

  • Oxidation of a corresponding methyl or aldehyde precursor.
  • Hydrolysis or saponification of an ester intermediate.

A common method involves preparing the ester derivative of the bicyclo[2.2.1]heptane compound followed by saponification using a base such as sodium hydroxide (NaOH) in an ethanol/water solvent mixture to yield the free carboxylic acid.

Step Reaction Type Reagents/Conditions Outcome
2 Esterification Reaction with suitable acid derivative Formation of ester intermediate
3 Saponification NaOH in EtOH/water Conversion of ester to carboxylic acid

Purification and Isolation

The final compound is isolated by standard purification techniques such as crystallization or chromatography. The choice depends on the scale and purity requirements.

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Notes
1 Diels-Alder cycloaddition Cyclopentadiene, substituted alkene (4-chlorobenzyl derivative) Forms bicyclo[2.2.1]heptane core
2 Alkylation (if not introduced in step 1) Alkylating agent with 4-chlorobenzyl group Introduces 4-chlorobenzyl substituent
3 Ester formation Acid chloride or anhydride reagents Prepares ester intermediate
4 Saponification NaOH in EtOH/water Converts ester to carboxylic acid
5 Purification Crystallization or chromatography Isolates pure product

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C15H17ClO2, with a molecular weight of approximately 264.75 g/mol. The bicyclo[2.2.1]heptane framework contributes to its rigidity and stability, while the chlorophenyl group enhances its reactivity and interaction with biological targets.

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the creation of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it versatile in synthetic chemistry.

Pharmacological Research

Research indicates that 2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid exhibits significant biological activities :

  • Ion Channel Modulation : Studies have shown that derivatives of this compound can act as selective openers for potassium channels KCNQ2 and KCNQ4, with effective concentrations (EC50) of 230 nM and 510 nM respectively, indicating potential therapeutic applications in neurological disorders .
  • Receptor Interaction : The compound's structure allows it to interact with various receptors, including orexin receptors, which are involved in regulating arousal and wakefulness .

Enzyme Inhibition Studies

The unique structure of this compound makes it suitable for studies on enzyme inhibition. Its interactions with enzymes can provide insights into mechanisms of action for drug development targeting specific pathways.

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals that require specific properties derived from its bicyclic structure. It may be used in formulations where enhanced stability or particular reactivity is desired.

Continuous Flow Synthesis

Advancements in synthetic methodologies have led to the use of continuous flow reactors for the production of this compound, allowing for more efficient and scalable manufacturing processes .

Case Study 1: Ion Channel Research

A study published in a pharmacological journal demonstrated that derivatives of this compound selectively opened KCNQ channels, suggesting its potential as a therapeutic agent for conditions like epilepsy or cardiac arrhythmias.

ActivityTargetEffectEC50 / IC50
KCNQ Channel OpenerKCNQ2Selective opening230 nM
KCNQ Channel OpenerKCNQ4Selective opening510 nM

Case Study 2: Receptor Modulation

Another research project focused on the modulation of orexin receptors using this compound highlighted its potential role in sleep disorders treatment by influencing arousal pathways.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group can participate in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 61888-48-0)
  • Structural Difference : The 4-chlorophenyl group is attached via a ketone (benzoyl) at position 3 instead of a methylene linkage at position 2.
  • This derivative is used in stereoselective syntheses of heterocycles via Retro-Diels-Alder reactions .
  • Applications : Demonstrated utility in synthesizing endo- and exo-isomers for stereochemical studies .
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 1341128-94-6)
  • Structural Difference : A thiophene ring replaces the 4-chlorophenyl group.
  • Impact : The sulfur atom in thiophene contributes to π-electron delocalization, increasing solubility in polar solvents compared to the hydrophobic chlorophenyl analog. This may enhance bioavailability in drug design .

Functional Group Modifications

Amino Derivatives (e.g., 2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid)
  • Structural Difference: An amino group replaces the 4-chlorobenzyl substituent.
  • Impact: The amino group increases water solubility and enables salt formation (e.g., hydrochloride salts), broadening utility in peptide mimetics or chiral auxiliaries .
  • Applications : Used in synthesizing CXCR2 antagonists for cancer therapy, highlighting the role of bicycloheptane scaffolds in receptor modulation .
Ester and Amide Derivatives
  • Example: 3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic Acid
  • Structural Difference: The carboxylic acid is converted to an amide with an allylamino group.
  • Impact : Amide formation reduces acidity and enhances metabolic stability, making such derivatives suitable for prodrug strategies .
Cyclic Nucleotide Suppressors
  • Thiophene-carboxylate derivatives (e.g., 3-methoxycarbonyl-5-methyl-4-p-tolyl-2-aminothiophene bicycloheptane analogs) exhibit potent cyclic nucleotide suppression with minimal stereospecificity, suggesting the target compound’s chlorophenyl group could be substituted without significant activity loss .

Physicochemical Properties

Property 2-[(4-Chlorophenyl)methyl]bicycloheptane-2-carboxylic Acid 3-(4-Chlorobenzoyl) Analogue 2-(Thiophen-2-ylmethyl) Analogue
Molecular Weight 293.78 (C₁₅H₁₅ClO₂) 278.73 (C₁₅H₁₅ClO₃) 262.36 (C₁₄H₁₆O₂S)
Hydrophobicity High (Cl-substituted aryl) Moderate (ketone group) Moderate (thiophene ring)
Synthetic Flexibility Moderate (stable under reflux conditions) High (isomerization-prone) High (compatible with cross-coupling)

Biological Activity

2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid, known by its CAS number 1275293-28-1, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1]heptane framework substituted with a 4-chlorobenzyl group and a carboxylic acid functional group, contributing to its unique chemical properties. The molecular formula is C15H17ClO2C_{15}H_{17}ClO_{2} with a molecular weight of 264.75 g/mol.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities, particularly involving ion channels and neuropeptide receptors.

Ion Channel Modulation

A notable area of investigation is the compound's effect on potassium channels, specifically KCNQ2 (K(v)7.2) and KCNQ4 (K(v)7.4). A study demonstrated that derivatives of bicyclo[2.2.1]heptane-2-carboxylic acid can act as selective openers of these channels, with the most effective derivative showing an EC50 of 230 nM for KCNQ2 and 510 nM for KCNQ4, indicating significant selectivity over other potassium channels .

Orexin Receptor Antagonism

The compound has also been explored for its potential as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Antagonists targeting orexin receptors may have therapeutic implications for sleep disorders and obesity .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • KCNQ Channel Study : In vitro evaluations showed that the compound selectively opens KCNQ2 and KCNQ4 channels, which are crucial for neuronal excitability regulation. This selectivity can provide insights into developing treatments for neurological conditions where these channels are implicated .
  • Orexin Receptor Research : Research into the orexin receptor antagonism suggests that compounds similar to this compound can modulate sleep patterns effectively, presenting potential therapeutic avenues for insomnia and other sleep-related disorders .

Biological Activity Summary Table

Activity Target Effect EC50 / IC50
KCNQ Channel OpenerKCNQ2Selective opening230 nM
KCNQ Channel OpenerKCNQ4Selective opening510 nM
Orexin Receptor AntagonismOrexin ReceptorsModulation of arousalNot specified

Q & A

Q. What are the recommended synthetic routes for 2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or esterification reactions. A representative approach involves:

Reacting bicyclo[2.2.1]heptane-2-carboxylic acid derivatives with 4-chlorobenzyl halides under basic conditions (e.g., KOH in methanol).

Purification via recrystallization from ethanol or acetone .
Intermediates are characterized using IR spectroscopy (to confirm carboxylic acid C=O stretches at ~1700 cm⁻¹) and ¹H NMR (to verify bicyclic proton environments and 4-chlorophenyl integration ratios) .

Q. How can structural confirmation of the bicyclic core and substituents be achieved?

  • Methodological Answer : Use X-ray crystallography for unambiguous confirmation of the bicyclo[2.2.1]heptane framework. For routine analysis:
  • ¹³C NMR : Identify quaternary carbons in the bicyclic system (δ 35–45 ppm) and the carboxylic acid carbon (δ ~175 ppm).
  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in the bicyclic structure .

Q. What solvent systems are optimal for solubility studies?

  • Methodological Answer : The compound’s solubility varies with polarity:
SolventSolubility (mg/mL)Conditions
Ethanol10–1525°C, stirred 24h
Acetone5–840°C, sonicated
DMSO>20Room temp
Low solubility in nonpolar solvents (e.g., hexane) necessitates polar aprotic solvents for kinetic studies .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Screen for antimicrobial activity using:
  • Broth microdilution assays (MIC determination against S. aureus and E. coli).
  • Cytotoxicity assays (MTT protocol on HEK-293 cells).
    Structure-activity relationships (SAR) can be explored by modifying the 4-chlorophenyl group .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural validation?

  • Methodological Answer : Contradictions often arise from dynamic molecular effects (e.g., tautomerism). To address this:

Perform variable-temperature NMR to observe conformational changes.

Use DFT calculations (B3LYP/6-31G*) to model vibrational spectra and compare with experimental IR data.

Validate via HPLC-MS to rule out impurities .

Q. What mechanisms underlie the compound’s reported anti-inflammatory activity?

  • Methodological Answer : Hypothesized pathways include COX-2 inhibition or NF-κB modulation. Experimental approaches:
  • Molecular docking (AutoDock Vina) to assess binding affinity with COX-2 (PDB: 1PXX).
  • Western blotting to measure TNF-α suppression in LPS-stimulated macrophages .

Q. How can computational modeling predict reactivity in derivatization reactions?

  • Methodological Answer : Use Gaussian 16 or ORCA to:

Calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.

Simulate reaction pathways (e.g., esterification) with transition state optimization.
Compare predicted activation energies (±5 kcal/mol) with experimental yields .

Q. What strategies reconcile discrepancies between synthetic and naturally derived analogs?

  • Methodological Answer : For analogs with divergent bioactivity:

Perform chiral HPLC to isolate enantiomers (if applicable).

Conduct metabolomic profiling (LC-HRMS) to identify degradation products.

Compare synthetic routes with biosynthetic pathways (e.g., marine sponge terpene analogs) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid

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